molecular formula C11H8FNO4S B12704739 1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- CAS No. 180905-86-6

1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)-

Cat. No.: B12704739
CAS No.: 180905-86-6
M. Wt: 269.25 g/mol
InChI Key: WDTCGKUXRJFGOG-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- is a compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- can be achieved through several methods. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles .

Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, desired yield, and cost-effectiveness. The use of catalytic systems and mild reaction conditions is preferred to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with similar chemical properties.

    1H-Pyrrole-2-carboxaldehyde: Another pyrrole derivative with an aldehyde functional group.

    Methyl pyrrole-2-carboxylate: A methyl ester derivative of pyrrole-2-carboxylic acid.

Uniqueness

1H-Pyrrole-2-carboxylic acid, 1-((2-fluorophenyl)sulfonyl)- is unique due to the presence of the 2-fluorophenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for various applications, making it a valuable compound in scientific research and industry.

Properties

CAS No.

180905-86-6

Molecular Formula

C11H8FNO4S

Molecular Weight

269.25 g/mol

IUPAC Name

1-(2-fluorophenyl)sulfonylpyrrole-2-carboxylic acid

InChI

InChI=1S/C11H8FNO4S/c12-8-4-1-2-6-10(8)18(16,17)13-7-3-5-9(13)11(14)15/h1-7H,(H,14,15)

InChI Key

WDTCGKUXRJFGOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)N2C=CC=C2C(=O)O

Origin of Product

United States

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